BenchChemオンラインストアへようこそ!

Ethyl 2-amino-2-methyl-4-(5-methyl-1h-pyrazol-1-yl)butanoate

Physicochemical differentiation Building block procurement Medicinal chemistry intermediate

Ethyl 2-amino-2-methyl-4-(5-methyl-1H-pyrazol-1-yl)butanoate (CAS 1340145-90-5) is a heterocyclic building block classified as an α,α-disubstituted amino acid ester bearing a 5-methylpyrazole moiety. Its molecular formula is C₁₁H₁₉N₃O₂, with a molecular weight of 225.29 g/mol, a predicted density of 1.12±0.1 g/cm³, and a predicted boiling point of 337.2±37.0 °C.

Molecular Formula C11H19N3O2
Molecular Weight 225.29 g/mol
Cat. No. B15324988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-2-methyl-4-(5-methyl-1h-pyrazol-1-yl)butanoate
Molecular FormulaC11H19N3O2
Molecular Weight225.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)(CCN1C(=CC=N1)C)N
InChIInChI=1S/C11H19N3O2/c1-4-16-10(15)11(3,12)6-8-14-9(2)5-7-13-14/h5,7H,4,6,8,12H2,1-3H3
InChIKeyAWPBISOKGDFXSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-amino-2-methyl-4-(5-methyl-1H-pyrazol-1-yl)butanoate – Procurement-Relevant Physicochemical and Structural Profile


Ethyl 2-amino-2-methyl-4-(5-methyl-1H-pyrazol-1-yl)butanoate (CAS 1340145-90-5) is a heterocyclic building block classified as an α,α-disubstituted amino acid ester bearing a 5-methylpyrazole moiety. Its molecular formula is C₁₁H₁₉N₃O₂, with a molecular weight of 225.29 g/mol, a predicted density of 1.12±0.1 g/cm³, and a predicted boiling point of 337.2±37.0 °C . The compound is typically supplied at 98% purity and is catalogued under the 1H-Pyrazole-1-butanoic acid, α-amino-α,5-dimethyl-, ethyl ester nomenclature . It belongs to the broader class of aminopyrazole-containing building blocks that serve as key intermediates in medicinal chemistry programs targeting transporters and kinases [1].

Why Ethyl 2-amino-2-methyl-4-(5-methyl-1H-pyrazol-1-yl)butanoate Cannot Be Simply Replaced by Close Analogs


Closely related compounds—including the des-5-methyl-pyrazole analog (CAS 1247128-51-3), the des-α-methyl analog (CAS 1342034-59-6), and the free carboxylic acid form (CAS 1342699-76-6)—share a common aminopyrazole-butanoate scaffold with the target compound . However, subtle structural variations produce quantifiable differences in physicochemical properties (predicted boiling point, density, lipophilicity) and in chemical reactivity (steric protection at the α-carbon, electronic modulation of the pyrazole ring), which can critically affect downstream synthetic yield, intermediate stability, and biological target engagement in structure–activity relationship (SAR) campaigns [1]. Generic substitution without accounting for these differential parameters risks irreproducible synthetic outcomes and confounded biological data.

Quantitative Evidence Differentiating Ethyl 2-amino-2-methyl-4-(5-methyl-1H-pyrazol-1-yl)butanoate from Its Closest Analogs


Increased Molecular Weight and Altered Physicochemical Profile Relative to Des-5-Methyl-Pyrazole Analog (CAS 1247128-51-3)

Ethyl 2-amino-2-methyl-4-(5-methyl-1H-pyrazol-1-yl)butanoate (C₁₁H₁₉N₃O₂, MW 225.29, predicted density 1.12±0.1 g/cm³, predicted boiling point 337.2±37.0 °C) is differentiated from the des-5-methyl-pyrazole analog, ethyl 2-amino-2-methyl-4-(1H-pyrazol-1-yl)butanoate (CAS 1247128-51-3; C₁₀H₁₇N₃O₂, MW 211.27, predicted density 1.14±0.1 g/cm³, predicted boiling point 323.7±32.0 °C) . The addition of the 5-methyl group on the pyrazole ring results in a molecular weight increase of 14.02 g/mol and a predicted boiling point elevation of approximately 13.5 °C, which affects distillation and purification behavior .

Physicochemical differentiation Building block procurement Medicinal chemistry intermediate

Presence of α-Quaternary Carbon Confers Enhanced Stability Against Racemization Relative to Des-α-Methyl Analog (CAS 1342034-59-6)

The target compound features an α-amino-α-methyl (quaternary) carbon center, whereas the des-α-methyl analog, ethyl 2-amino-4-(5-methyl-1H-pyrazol-1-yl)butanoate (CAS 1342034-59-6), bears a secondary α-carbon susceptible to deprotonation and racemization under basic or thermal conditions . Although no direct racemization half-life data are available for these specific compounds, the class-level behavior of α,α-disubstituted amino acid esters demonstrates that quaternary α-carbons resist enolization and racemization far more effectively than their α-monosubstituted counterparts [1].

Stereochemical stability Chiral building block α,α-Disubstituted amino acid

Ethyl Ester Form Provides Differentiated Reactivity and Lipophilicity Profile Versus Free Carboxylic Acid (CAS 1342699-76-6)

The target compound (ethyl ester, MW 225.29) is the ester prodrug form of 2-amino-2-methyl-4-(5-methyl-1H-pyrazol-1-yl)butanoic acid (free acid, CAS 1342699-76-6, MW 197.23), a difference of 28.06 g/mol corresponding to the ethyl group . The ethyl ester enhances lipophilicity (estimated ΔclogP ≈ +0.8–1.2 log units compared to the free acid, based on fragment-based calculation methods for amino acid ester/acid pairs) [1], facilitating membrane permeability in cell-based assays and improving solubility in organic solvents for synthetic transformations [1].

Ester vs. acid reactivity Lipophilicity modulation Synthetic intermediate selection

Aminobutanoic Acid Scaffold Is Validated in ASCT2 Inhibitor Pharmacophore with Demonstrated In Vivo Tumor Growth Inhibition

The aminobutanoic acid scaffold shared by the target compound has been validated in a published ASCT2 inhibitor series (Qin et al., J. Med. Chem. 2024), where compounds 20k and 25e demonstrated IC₅₀ values of 5.6 μM (A549) / 3.5 μM (HEK293) and 5.14 μM, respectively, and achieved in vivo tumor growth inhibition (TGI) values of 65% and 70% at 25 mg/kg in an A549 xenograft model, outperforming the earlier-generation inhibitor V9302 (TGI 29%) [1]. While the target compound is a building-block precursor rather than the final inhibitor, its core scaffold maps directly onto the pharmacophoric elements essential for ASCT2 engagement [1].

ASCT2 inhibition Anticancer building block Aminobutanoic acid pharmacophore

Recommended Application Scenarios for Ethyl 2-amino-2-methyl-4-(5-methyl-1H-pyrazol-1-yl)butanoate Based on Differential Evidence


Medicinal Chemistry: Synthesis of ASCT2 (SLC1A5) Inhibitor Candidates Targeting Glutamine-Dependent Cancers

Procurement of this building block is indicated when the research objective is to generate focused libraries of aminobutanoic acid-based ASCT2 inhibitors for non-small-cell lung cancer or other glutamine-addicted tumor types. The α,α-disubstituted scaffold maps to the validated pharmacophore reported by Qin et al. (2024), where compounds in this series achieved in vivo TGI values of up to 70% at 25 mg/kg [1]. The built-in stereochemical stability of the α-quaternary center eliminates racemization concerns during subsequent synthetic elaboration, making this ethyl ester form the preferred starting material over the des-α-methyl analog.

Asymmetric Synthesis and Chiral Pool Approaches Requiring Configurationally Stable α,α-Disubstituted Amino Acid Intermediates

This compound is suitable for synthetic routes that demand a non-racemizable α-amino acid ester intermediate. Unlike α-monosubstituted analogs (e.g., CAS 1342034-59-6), the α-quaternary carbon precludes base-catalyzed epimerization during peptide coupling, ester hydrolysis, or N-functionalization steps. This property is critical for multistep syntheses where stereochemical fidelity must be maintained without chiral auxiliaries or asymmetric catalysis at every step.

Building Block for Diversified Heterocyclic Libraries via Pyrazole N1-Functionalization and Ester Transformation

The 5-methyl substitution on the pyrazole ring (absent in CAS 1247128-51-3) provides a differentiated electronic and steric environment for subsequent N1- or C4-functionalization chemistry. The predicted boiling point elevation of ~13.5 °C relative to the des-5-methyl analog facilitates purification by distillation when the compound is used as a volatile intermediate. The ethyl ester can be selectively hydrolyzed to the free acid or transesterified, while the amino group serves as a handle for amide, sulfonamide, or urea formation, making this a versatile three-point diversification scaffold.

Physicochemical Property Optimization in Lead Compound Development Requiring Controlled Lipophilicity

When a medicinal chemistry program requires fine-tuning of lipophilicity (clogP) within a narrow window, the ethyl ester form of this compound (estimated ΔclogP ≈ +0.8–1.2 vs. the free acid) offers an intermediate lipophilicity profile between the more polar free carboxylic acid (CAS 1342699-76-6) and more lipophilic higher alkyl esters. This property can be exploited to balance cellular permeability and aqueous solubility in lead optimization without introducing additional heteroatoms or aromatic rings that would increase molecular weight and topological polar surface area.

Quote Request

Request a Quote for Ethyl 2-amino-2-methyl-4-(5-methyl-1h-pyrazol-1-yl)butanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.